Dodecyl decanoate
Overview
Description
Dodecyl decanoate, also known as decanoic acid dodecyl ester, is an ester compound with the molecular formula C22H44O2. It is formed by the esterification of decanoic acid and dodecanol. This compound is known for its applications in various industries, including cosmetics, lubricants, and as a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl decanoate is typically synthesized through the esterification reaction between decanoic acid and dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The general reaction is as follows:
Decanoic Acid+Dodecanol→Dodecyl Decanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water produced during the reaction is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield decanoic acid and dodecanol. Acidic hydrolysis involves heating the ester with water and a strong acid, while basic hydrolysis (saponification) involves a strong base like sodium hydroxide.
Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction of this compound can yield the corresponding alcohols, though this reaction is less common.
Common Reagents and Conditions:
Acidic Hydrolysis: Water, sulfuric acid, heat.
Basic Hydrolysis: Sodium hydroxide, water, heat.
Oxidation: Potassium permanganate, heat.
Reduction: Lithium aluminum hydride, dry ether.
Major Products:
Hydrolysis: Decanoic acid and dodecanol.
Oxidation: Decanoic acid and dodecanol.
Reduction: Dodecanol and decanol.
Scientific Research Applications
Dodecyl decanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of dodecyl decanoate primarily involves its hydrolysis to decanoic acid and dodecanol. These products can interact with various biological pathways. Decanoic acid, for instance, is known to modulate mitochondrial function and energy metabolism. Dodecanol can act as a surfactant, affecting cell membrane properties and permeability.
Comparison with Similar Compounds
Dodecyl dodecanoate: Similar in structure but with a longer carbon chain.
Decanoic acid: The parent acid of dodecyl decanoate.
Dodecanol: The parent alcohol of this compound.
Uniqueness: this compound is unique due to its balanced hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its specific chain length also provides distinct physical and chemical properties compared to shorter or longer chain esters.
Properties
IUPAC Name |
dodecyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-15-17-19-21-24-22(23)20-18-16-14-10-8-6-4-2/h3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOODXPYABBZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068371 | |
Record name | Decanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42231-50-5 | |
Record name | Dodecyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42231-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042231505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z748G44E4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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